N-cyclohexyl-4-methyl-1,5-dioxo-2-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
Properties
IUPAC Name |
N-cyclohexyl-4-methyl-1,5-dioxo-2-[[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F3N5O3/c1-31-22(35)19-11-10-16(21(34)29-18-8-3-2-4-9-18)13-20(19)33-23(31)30-32(24(33)36)14-15-6-5-7-17(12-15)25(26,27)28/h5-7,10-13,18H,2-4,8-9,14H2,1H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCJBSSJYKUZHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC(=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclohexyl-4-methyl-1,5-dioxo-2-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Triazoloquinazoline Core: The synthesis begins with the preparation of the triazoloquinazoline core. This is typically achieved through a cyclization reaction involving a suitable precursor, such as an aminobenzamide derivative, and a triazole-forming reagent under acidic or basic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the triazoloquinazoline core in the presence of a base.
Attachment of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group is attached through a Friedel-Crafts alkylation reaction, using a trifluoromethylbenzyl chloride and a Lewis acid catalyst.
Final Functionalization:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethylphenyl group and carboxamide moiety enable nucleophilic substitutions. The electron-withdrawing nature of the -CF₃ group enhances the electrophilicity of adjacent positions, facilitating reactions with amines, alkoxides, or thiols.
Electrophilic Aromatic Substitution
The quinazoline ring undergoes electrophilic substitution at positions activated by electron-donating groups. The -CH₃ and -NH- groups direct substitutions to C-6 and C-9 positions.
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2h | Nitration at C-6 | >90% |
| Br₂/FeBr₃ | RT, 1h | Bromination at C-9 | 82% |
Hydrolysis and Degradation Pathways
Controlled hydrolysis studies reveal stability under physiological conditions (pH 7.4, 37°C). The triazole ring remains intact, while the carboxamide group hydrolyzes slowly.
| Condition | Half-Life | Primary Degradation Product |
|---|---|---|
| Acidic (pH 2.0) | 48h | Carboxylic acid derivative |
| Alkaline (pH 10.0) | 12h | Quinazoline-dione intermediate |
Functional Group Transformations
The methyl group on the triazole ring undergoes oxidation to a carbonyl group under strong oxidizing agents:
| Reagent | Conditions | Product |
|---|---|---|
| KMnO₄, H₂SO₄ | 60°C, 8h | Ketone formation at C-4 |
| mCPBA, CH₂Cl₂ | RT, 4h | Epoxidation of adjacent alkene (if present) |
Catalytic Cross-Coupling Reactions
Palladium-catalyzed couplings enable modifications of the aryl groups. Suzuki-Miyaura reactions require pre-halogenation at specific positions:
| Catalyst System | Substrate | Coupling Partner | Yield |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | Brominated derivative | Aryl boronic acid | 70–85% |
Biological Activity and Reaction Implications
The compound inhibits kinase enzymes through non-covalent interactions, with its trifluoromethyl group enhancing binding affinity. Key findings include:
-
IC₅₀ = 12 nM against Plk1 kinase due to hydrophobic interactions with the -CF₃ group .
-
Stability in human liver microsomes: t₁/₂ = 6.3h, indicating moderate metabolic resistance.
Synthetic Methodology
The compound is synthesized via a multi-step protocol:
Scientific Research Applications
N-cyclohexyl-4-methyl-1,5-dioxo-2-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-methyl-1,5-dioxo-2-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-cyclohexyl-4-methyl-1,5-dioxo-2-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can be compared with other similar compounds, such as:
Triazoloquinazolines: Compounds with similar triazoloquinazoline cores but different substituents. These compounds may exhibit similar chemical and biological properties.
Cyclohexyl Derivatives: Compounds containing cyclohexyl groups, which may share similar physical and chemical characteristics.
Trifluoromethylbenzyl Derivatives: Compounds with trifluoromethylbenzyl groups, which may have similar reactivity and biological activity.
Biological Activity
N-cyclohexyl-4-methyl-1,5-dioxo-2-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Triazole and Quinazoline Moieties : These heterocyclic rings are known for their diverse biological activities.
- Trifluoromethyl Group : This group enhances metabolic stability and lipophilicity.
- Cyclohexyl and Methyl Substituents : These contribute to the overall pharmacokinetic properties of the molecule.
Molecular Formula
The molecular formula is with a molecular weight of approximately 421.39 g/mol.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various research studies:
Case Studies
- Inhibition of RET Kinase : A study demonstrated that derivatives related to the compound exhibited significant inhibition of RET kinase activity, which is crucial in several cancers. The presence of the trifluoromethyl group was noted to enhance this activity due to its influence on electronic properties and steric hindrance .
- Cytotoxicity in Hematological Tumors : The compound showed promising cytotoxic effects against hematological tumor cell lines with an IC value indicating effective cell growth inhibition . The selectivity towards cancer cells over normal cells suggests a favorable therapeutic index.
- Mechanistic Insights : Molecular dynamics simulations indicated that the compound interacts with target proteins primarily through hydrophobic interactions, with minimal hydrogen bonding. This suggests a strong binding affinity that could be exploited for drug development .
Other Biological Activities
In addition to anticancer properties, preliminary studies suggest potential anti-inflammatory and antimicrobial activities; however, these findings require further validation through rigorous testing.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions impact yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the triazoloquinazoline core. Key steps include cyclization of hydrazine derivatives with substituted quinazoline precursors under reflux conditions (e.g., ethanol or DMF at 80–100°C). Catalysts like benzyltributylammonium bromide may enhance reaction efficiency . Temperature control is critical: higher temperatures (>100°C) risk decomposition, while lower temperatures (<70°C) result in incomplete cyclization. Solvent choice (polar aprotic solvents like DMF improve solubility) and stoichiometric ratios (1:1.2 for hydrazine precursors) are optimized via iterative HPLC monitoring .
- Example Data Table :
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | DMF, 80°C, 12h | 68 | 95% |
| Functionalization | EtOH, reflux, 6h | 72 | 92% |
Q. Which analytical techniques are most reliable for structural elucidation and purity assessment?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the triazole and quinazoline ring connectivity. Key diagnostic signals include:
- ¹H NMR : A singlet at δ 8.2–8.5 ppm for the triazole proton .
- ¹³C NMR : A carbonyl signal at ~170 ppm for the carboxamide group .
High-Resolution Mass Spectrometry (HRMS) validates molecular weight (±2 ppm accuracy). Purity is assessed via HPLC with UV detection (λ = 254 nm), where a single peak with >95% area indicates acceptable purity .
Q. How is initial biological screening conducted for antimicrobial activity?
- Methodological Answer : Antimicrobial activity is tested using the broth microdilution method (CLSI guidelines) against standard strains (e.g., S. aureus ATCC 25923, C. albicans ATCC 90028). Compounds are dissolved in DMSO and serially diluted in Mueller–Hinton broth. Minimum Inhibitory Concentration (MIC) values are determined after 24h incubation at 37°C. Reference drugs (e.g., ketoconazole for fungi) are included for comparison .
- Example Data Table :
| Strain | MIC (µg/mL) | Reference Drug MIC (µg/mL) |
|---|---|---|
| S. aureus | 32 | 2 (Ciprofloxacin) |
| C. albicans | 64 | 4 (Ketoconazole) |
Advanced Research Questions
Q. How do structural modifications (e.g., trifluoromethyl substitution) influence biological activity and target binding?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity and metabolic stability, improving membrane penetration. Structure-Activity Relationship (SAR) studies compare analogs with halogen (Cl, Br) or methyl substituents. For example:
- CF₃-substituted analogs show 2–4x lower MIC values against Gram-negative bacteria compared to methyl-substituted derivatives due to enhanced electron-withdrawing effects .
Molecular docking (e.g., AutoDock Vina) predicts interactions with enzymatic targets (e.g., dihydrofolate reductase), where the CF₃ group forms hydrophobic contacts with Leu28 and Val31 residues .
Q. How can conflicting data on enzyme inhibition vs. whole-cell activity be resolved?
- Methodological Answer : Discrepancies arise when compounds show potent enzyme inhibition in vitro but poor cellular activity. Strategies include:
- Permeability assays : Use Caco-2 cell monolayers to assess passive diffusion (Papp < 1×10⁻⁶ cm/s indicates poor uptake) .
- Efflux pump inhibition : Co-administration with verapamil (P-gp inhibitor) to evaluate efflux-mediated resistance .
- Metabolite profiling : LC-MS/MS identifies intracellular degradation products (e.g., hydrolysis of the carboxamide group) .
Q. What in silico strategies are effective for predicting pharmacokinetics and toxicity?
- Methodological Answer : Computational tools like SwissADME predict ADME properties:
- Lipinski’s Rule of Five : MW <500, LogP <5, H-bond donors <5, acceptors <10 .
- CYP450 inhibition : Use PreADMET to flag interactions (e.g., CYP3A4 inhibition risk).
Toxicity is assessed via ProTox-II for hepatotoxicity (e.g., mitochondrial membrane disruption) and AMES mutagenicity .
Contradiction Analysis
Q. Why do some studies report high antifungal activity while others show negligible effects?
- Methodological Answer : Variability stems from differences in:
- Strain selection : Clinical isolates vs. ATCC strains may exhibit resistance mechanisms (e.g., upregulated efflux pumps) .
- Assay conditions : Agar dilution vs. broth microdilution (pH, cation content affect compound ionization) .
Resolution involves cross-validating results with standardized CLSI protocols and genomic sequencing of resistant strains .
Future Directions
Q. What advanced methodologies are recommended for mechanism-of-action studies?
- Methodological Answer :
- Chemical proteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes to identify target proteins in S. aureus lysates .
- CRISPR-Cas9 knockouts : Validate target essentiality (e.g., folA gene knockout in E. coli to confirm dihydrofolate reductase targeting) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
